3-Chloro-6-methoxy-1H-indazole
Description
Significance of Indazole Heterocycles in Medicinal Chemistry
Indazole, a bicyclic heterocyclic compound, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. This core structure, with its two nitrogen atoms, offers a versatile platform for chemical modification, leading to a wide array of derivatives with diverse biological activities. pnrjournal.comjmchemsci.com The significance of indazole heterocycles in medicinal chemistry is underscored by their prevalence in numerous pharmacologically active agents. nih.govbenthamscience.com These compounds have been investigated for a broad spectrum of therapeutic applications, including their potential as anticancer, anti-inflammatory, and antimicrobial agents. benthamscience.comchemenu.com
The unique structural and electronic properties of the indazole nucleus contribute to its ability to interact with various biological targets, such as enzymes and receptors. austinpublishinggroup.com This has led to the development of several FDA-approved drugs containing the indazole moiety, such as:
Axitinib and Pazopanib: Used in the treatment of renal cell carcinoma. pnrjournal.com
Granisetron: An antiemetic agent used to prevent nausea and vomiting caused by cancer chemotherapy. pnrjournal.com
Lonidamine: An antiglycolytic drug investigated for brain tumor treatment. pnrjournal.com
The adaptability of the indazole scaffold allows for the synthesis of a vast number of derivatives, enabling researchers to fine-tune their pharmacological profiles. austinpublishinggroup.comingentaconnect.com This has made the indazole ring a "privileged structure" in drug discovery, meaning it is a molecular framework that is recurrently found in biologically active compounds. pnrjournal.com
Overview of 3-Chloro-6-methoxy-1H-indazole Derivatives in Scientific Inquiry
Within the extensive family of indazole derivatives, this compound and its related structures have garnered attention for their specific chemical properties and potential applications. The presence of a chloro group at the 3-position and a methoxy (B1213986) group at the 6-position of the indazole ring provides distinct reactive sites for further chemical synthesis and imparts specific electronic characteristics to the molecule.
Research into derivatives of this compound has explored their potential in various areas of medicinal chemistry. For instance, studies have investigated the synthesis of novel compounds derived from this scaffold for their potential anticancer activities. nih.goviucr.orgresearchgate.net The strategic placement of the chloro and methoxy groups can influence the molecule's ability to interact with biological targets, making it a valuable intermediate for the development of new therapeutic agents. a2bchem.com
Furthermore, derivatives of this compound have been explored for their potential as antileishmanial agents. nih.gov The synthesis of novel 3-chloro-6-nitro-1H-indazole derivatives, for example, has been a focus of research aimed at identifying new treatments for leishmaniasis. nih.gov Additionally, the broader class of indazole derivatives has been investigated for their activity as cannabinoid (CB1) receptor agonists, highlighting the diverse therapeutic avenues being explored with this chemical scaffold. google.com
The following table provides an overview of some research applications of derivatives related to this compound:
| Derivative Class | Research Focus | Potential Application |
| Substituted Indazoles | Anticancer Activity | Oncology |
| 3-Chloro-6-nitro-1H-indazole Derivatives | Antileishmanial Activity | Infectious Diseases |
| Indazole-based Compounds | Cannabinoid Receptor Modulation | Pain Management, Neurology |
| 3-Chloro-4-methoxy-1H-indazole | COX-2 Inhibition | Anti-inflammatory, Analgesic |
The continued investigation into this compound and its derivatives highlights the enduring importance of the indazole scaffold in the quest for novel and effective therapeutic agents. The versatility of this chemical structure ensures its place as a cornerstone in medicinal chemistry research for the foreseeable future.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-6-methoxy-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPHAJFIZZEAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NNC(=C2C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624421 | |
| Record name | 3-Chloro-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
362512-38-7 | |
| Record name | 3-Chloro-6-methoxy-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Chloro 6 Methoxy 1h Indazole and Its Analogues
Established Synthetic Pathways to the Indazole Core
The construction of the indazole ring system can be achieved through a variety of synthetic strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. These methods can be broadly categorized into cyclization reactions, nitrosation of indole (B1671886) precursors, and modern cross-coupling approaches.
Cyclization Reactions
Cyclization reactions represent the most traditional and widely employed method for indazole synthesis. These reactions typically involve the formation of the pyrazole (B372694) ring onto a pre-existing benzene (B151609) framework.
A foundational approach to indazole synthesis involves the condensation of a hydrazine (B178648) derivative with an appropriately substituted o-halobenzaldehyde or ketone. chemicalbook.com This method is often carried out under thermal conditions. chemicalbook.com For instance, the reaction of 2-fluorobenzaldehyde (B47322) with O-methyl hydroxylamine (B1172632) hydrochloride and potassium carbonate in DME can form an oxime intermediate, which upon heating with excess hydrazine, cyclizes to yield the 1H-indazole. chemicalbook.com Similarly, 2-formylcyclohexanone can undergo condensation and cyclization with hydrazine, followed by dehydrogenation, to produce 1H-indazole. chemicalbook.com A one-pot synthesis has also been developed from 2-haloacetophenones via a copper-catalyzed amination with methyl hydrazine, followed by intramolecular dehydration-cyclization. chemicalbook.com Furthermore, substituted indazoles can be prepared through the condensation of substituted 2-hydroxybenzaldehydes or acetophenones with hydrazine hydrate (B1144303) or phenylhydrazine, a reaction that can be catalyzed by silica-supported polyphosphoric acid. bibliomed.org
Microwave-assisted synthesis has emerged as a rapid and efficient alternative. The reaction of phenyl hydrazines with substituted salicylaldehydes in ethanol (B145695) under microwave irradiation leads to the formation of indazoles in moderate to high yields. heteroletters.org
Table 1: Examples of Indazole Synthesis via Hydrazine Condensation
| Starting Material(s) | Reagents/Conditions | Product | Yield | Reference |
| 2-Fluorobenzaldehyde, O-Methyl hydroxylamine hydrochloride, Hydrazine | K2CO3, DME, Heat | 1H-Indazole | 98% | chemicalbook.com |
| 2-Haloacetophenones, Methyl hydrazine | Cu-catalyst, K2CO3 | 1H-Indazole | - | chemicalbook.com |
| Phenyl hydrazine, Salicylaldehyde | Ethanol, Microwave (50W, 80°C) | Indazole derivative | 77-83% | heteroletters.org |
| Substituted 2-hydroxybenzaldehydes/acetophenones, Hydrazine hydrate/phenylhydrazine | Silica-supported polyphosphoric acid | Substituted indazole | 88-90% | bibliomed.org |
This table is interactive. Click on the headers to sort the data.
More recent advancements in C-H activation have led to the development of intramolecular oxidative C-H bond amination strategies for indazole synthesis. A silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones provides an efficient route to a variety of 1H-indazoles, including those with substituents at the 3-position that are otherwise difficult to synthesize. bohrium.comnih.govacs.orgnih.govacs.org Mechanistic studies suggest this reaction proceeds through a single electron transfer (SET) mechanism mediated by the Ag(I) oxidant. bohrium.comnih.govacs.orgnih.govacs.org This method is particularly effective for synthesizing 1H-indazoles bearing amide, ketone, ester, olefin, aryl, and even CF3 groups at the 3-position. acs.org
The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a powerful tool for constructing five-membered heterocyclic rings, including indazoles. The reaction of arynes with diazo compounds is a well-established method for synthesizing indazoles. organic-chemistry.orgnih.gov Modern protocols utilize o-(trimethylsilyl)aryl triflates as aryne precursors under mild, fluoride-promoted conditions. nih.gov This approach allows for the synthesis of a wide range of substituted indazoles in good to excellent yields. organic-chemistry.org
Nitrile imines, generated in situ, can also undergo a [3+2] cycloaddition with arynes to rapidly produce N(1)-C(3) disubstituted indazoles in moderate to excellent yields. nih.govacs.org This method offers a convergent and fast route to this important structural motif. acs.org Additionally, the 1,3-dipolar cycloaddition of arynes with 3-diazoindolin-2-ones has been developed to access spiro[indazole-3,3′-indolin]-2′-ones. researchgate.net An efficient pathway for the synthesis of 3-chloro-6-nitro-1H-indazole derivatives utilizes a 1,3-dipolar cycloaddition on dipolarophile compounds. nih.gov
Table 2: Examples of 1,3-Dipolar Cycloaddition for Indazole Synthesis
| 1,3-Dipole | Dipolarophile | Conditions | Product | Reference |
| Diazo compounds | Arynes (from o-(trimethylsilyl)aryl triflates) | CsF or TBAF, Room Temperature | Substituted indazoles | organic-chemistry.org |
| Nitrile imines (in situ) | Arynes | CsF/18-crown-6 | N(1)-C(3) disubstituted indazoles | nih.govacs.org |
| 3-Diazoindolin-2-ones | Arynes | Mild conditions | Spiro[indazole-3,3′-indolin]-2′-ones | researchgate.net |
| Nitrile imine (from 3-chloro-6-nitro-1H-indazole-1-sulfonyl azide) | Dipolarophiles | - | 3-Chloro-6-nitro-1H-indazole derivatives | nih.gov |
This table is interactive. Click on the headers to sort the data.
Nitrosation of Indoles
An alternative strategy for accessing 3-functionalized indazoles involves the nitrosation of indoles. rsc.orgrsc.org This reaction proceeds through the nitrosation of the C3 position of the indole, leading to an oxime intermediate. rsc.org This is followed by the addition of water at position 2, which triggers ring opening and subsequent ring closure to form the 1H-indazole-3-carboxaldehyde. rsc.org While this method can be low-yielding for electron-rich indoles due to side reactions, an optimized procedure involving slow addition of the indole to the nitrosating mixture in a slightly acidic environment at low temperatures can significantly improve yields. rsc.orgresearchgate.netdntb.gov.ua
Suzuki Coupling Approaches
The Suzuki-Miyaura cross-coupling reaction has been effectively applied to the synthesis of functionalized indazoles. This palladium-catalyzed reaction allows for the formation of C-C bonds, enabling the introduction of various aryl and heteroaryl substituents onto the indazole core. For instance, the Suzuki cross-coupling of N- and C-3 substituted 5-bromoindazoles with N-Boc-2-pyrrole and 2-thiopheneboronic acids has been demonstrated. mdpi.comresearchgate.net
This methodology has also been utilized for the C-3 functionalization of 1H-indazole by coupling 3-iodo-1H-indazole with organoboronic acids. researchgate.net Furthermore, a two-step sequence involving Suzuki cross-coupling of a 3-iodo-N-Boc indazole derivative followed by deprotection and N-arylation provides a general route to 1,3-diarylsubstituted indazoles. nih.gov A one-pot Suzuki-Miyaura/arylation procedure has also been developed for the synthesis of C3,C7-diarylated indazoles. acs.org
Functional Group Transformations and Derivatization Strategies
Functional group transformations and derivatization are essential for creating a diverse range of indazole analogues. These strategies allow for the modification of the core indazole structure to explore structure-activity relationships.
The selective alkylation of the indazole ring system is a critical step in the synthesis of many pharmaceutical compounds. The indazole nucleus possesses two nitrogen atoms (N1 and N2) that can be alkylated, often leading to a mixture of regioisomers. The control of this regioselectivity is a significant challenge.
Research has shown that the choice of base and solvent system can profoundly influence the outcome of N-alkylation. For instance, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been identified as a promising system for achieving high N1-regioselectivity in the alkylation of various C3-substituted indazoles. d-nb.info Specifically, for indazoles with substituents like 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide, N1 selectivity can exceed 99%. d-nb.info Conversely, substituents at the C7 position, such as nitro or carboxylate groups, can direct the alkylation to the N2 position with high selectivity. d-nb.info
A recent study developed a method for the direct and selective alkylation of indazole-3-carboxylic acid at the N1 position, which is a key step in synthesizing certain synthetic cannabinoids. diva-portal.org This method avoids the poor selectivity and low yields often associated with the alkylation of methyl indazole-3-carboxylate. diva-portal.org The process involves using NaH as the base in dimethylformamide (DMF), followed by the addition of an alkyl bromide, achieving high yields for the N1-alkylated product. diva-portal.org
The following table summarizes the conditions and outcomes for the selective alkylation of various substituted indazole-3-carboxylic acids.
| Entry | Starting Material | Alkylating Agent | Conditions | Product | Yield (%) |
| 1 | 4-methoxy-1H-indazole-3-carboxylic acid | 1-bromopentane | NaH, DMF, rt, 21h | 1-pentyl-4-methoxy-1H-indazole-3-carboxylic acid | 90 |
| 2 | 5-methoxy-1H-indazole-3-carboxylic acid | 1-bromopentane | NaH, DMF, rt, 21h | 1-pentyl-5-methoxy-1H-indazole-3-carboxylic acid | 96 |
| 3 | 6-methoxy-1H-indazole-3-carboxylic acid | 1-bromopentane | NaH, DMF, rt, 21h | 1-pentyl-6-methoxy-1H-indazole-3-carboxylic acid | 82 |
| 4 | 7-methoxy-1H-indazole-3-carboxylic acid | 1-bromopentane | NaH, DMF, rt, 21h | 1-pentyl-7-methoxy-1H-indazole-3-carboxylic acid | 76 |
| 5 | 5-bromo-1H-indazole-3-carboxylic acid | 1-bromobutane | NaH, DMF, rt, 21h | 1-butyl-5-bromo-1H-indazole-3-carboxylic acid | 90 |
| 6 | 5-chloro-1H-indazole-3-carboxylic acid | 1-bromobutane | NaH, DMF, rt, 21h | 1-butyl-5-chloro-1H-indazole-3-carboxylic acid | 84 |
| 7 | 5-fluoro-1H-indazole-3-carboxylic acid | 1-bromobutane | NaH, DMF, rt, 21h | 1-butyl-5-fluoro-1H-indazole-3-carboxylic acid | 91 |
Data sourced from: diva-portal.org
Acylation of indazoles, similar to alkylation, can also occur at either nitrogen. N-acylation is often regioselective for the N1 position due to the thermodynamic stability of the resulting N1-acylindazole, which can be formed via isomerization of the initially formed N2-acylindazole. d-nb.info
Halogenation of the indazole ring is a key transformation that provides a handle for further functionalization, often through cross-coupling reactions. For instance, 3-iodoindazoles can be prepared in good yields by treating the parent indazole with iodine and potassium hydroxide (B78521) in DMF. chim.it
Manipulation of the methoxy (B1213986) group, such as demethylation, is another important derivatization strategy. For example, in the synthesis of the natural product nigellidine, a demethylation step using boron tribromide (BBr3) was employed to convert a methoxy-substituted indazole intermediate into the final product. nih.gov
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for the synthesis of complex molecules due to its high efficiency, regioselectivity, and mild reaction conditions. nih.govorganic-chemistry.org This methodology has been successfully applied to the synthesis of indazole derivatives.
In one study, a series of novel 3-chloro-6-nitro-1H-indazole derivatives were synthesized using 1,3-dipolar cycloaddition reactions. nih.gov To overcome the challenge of separating regioisomers of the resulting triazoles, a click chemistry approach was employed. nih.govresearchgate.net The reaction of a propargylated 3-chloro-6-nitro-1H-indazole with various azides in the presence of a copper(I) catalyst selectively yielded the 1,4-disubstituted triazole regioisomers in good yields (82-90%). nih.govresearchgate.net This highlights the power of click chemistry in achieving high regioselectivity in the synthesis of complex heterocyclic systems. nih.gov
The following table illustrates the application of click chemistry in the synthesis of triazole-containing indazole derivatives.
| Dipolarophile | Azide | Conditions | Product (Regioisomer) | Yield (%) |
| 1-(prop-2-yn-1-yl)-3-chloro-6-nitro-1H-indazole | Phenyl azide | Cu(I) catalyst | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)-3-chloro-6-nitro-1H-indazole (1,4-disubstituted) | 82-90 |
| 1-(prop-2-yn-1-yl)-3-chloro-6-nitro-1H-indazole | Benzyl (B1604629) azide | Cu(I) catalyst | 1-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-3-chloro-6-nitro-1H-indazole (1,4-disubstituted) | 82-90 |
| 1-(prop-2-yn-1-yl)-3-chloro-6-nitro-1H-indazole | Alkyl azides | Cu(I) catalyst | 1-((1-alkyl-1H-1,2,3-triazol-4-yl)methyl)-3-chloro-6-nitro-1H-indazole (1,4-disubstituted) | 82-90 |
Data adapted from: nih.govresearchgate.net
Protecting groups are crucial in multi-step syntheses to mask reactive functional groups and direct reactions to the desired position. In indazole chemistry, protecting the nitrogen atoms is often necessary to achieve regioselective functionalization at other positions of the ring.
A variety of N-protecting groups have been utilized in indazole synthesis. For instance, the tetrahydropyranyl (THP) group has been used to protect the N1 position of 4-methoxy-6-methyl-(1H)-indazole to facilitate a subsequent C3-arylation reaction. nih.gov Electron-withdrawing protecting groups such as acetyl (Ac), tert-butyloxycarbonyl (Boc), and tosyl (Ts), however, have been shown to inhibit certain reactions like Pd-catalyzed C3-arylation. nih.gov
In another example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group has been used for the regioselective protection of the N2 position of indazoles. acs.org This SEM group can then direct regioselective lithiation at the C3 position, allowing for the introduction of a wide range of electrophiles. acs.org The SEM group can be subsequently removed under mild conditions. acs.org
A patent describes a protecting group strategy for the regioselective N2-arylation of indazoles, which is a key step in the synthesis of PARP inhibitors. google.com Protecting a primary amide on the indazole ring was found to improve the efficiency and reactivity of a copper-catalyzed C-N coupling reaction. google.com
Regioselectivity and Stereoselectivity in Indazole Synthesis
Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules like indazole-based pharmaceuticals, where specific isomers often exhibit desired biological activity.
The formation of N1 and N2 isomers is a common issue in the alkylation and arylation of indazoles. The reaction conditions can be tuned to favor one isomer over the other. For example, in the glycosylation of 4-nitroindazole, kinetic control (Silyl Hilbert-Johnson glycosylation for 5 hours) exclusively yields the N2-isomer, while thermodynamic control (fusion reaction or prolonged Silyl Hilbert-Johnson glycosylation for 48 hours) leads to the N1-regioisomer. seela.net
A patent for the synthesis of a PARP inhibitor highlights a method for achieving regioselective N2-arylation through a copper-catalyzed carbon-nitrogen cross-coupling reaction. google.com This process involves the use of a protecting group strategy to enhance the reactivity and direct the arylation to the N2 position of the indazole core. google.com
Enantioselective Synthesis through Catalysis
The development of enantioselective catalytic methods for the synthesis of chiral indazole derivatives represents a significant advancement in medicinal and synthetic chemistry. These strategies allow for the construction of specific stereoisomers, which is crucial for pharmacological activity. While direct enantioselective synthesis of 3-chloro-6-methoxy-1H-indazole with a chiral center at the C3 position is not extensively documented, notable progress has been made in the catalytic asymmetric synthesis of its analogues, particularly those with C3-quaternary chiral centers.
One of the most effective methods reported is the copper hydride (CuH) catalyzed C3-selective allylation of 1H-indazoles. nih.govmit.educhemrxiv.org This approach utilizes an umpolung strategy, where N-(benzoyloxy)indazoles act as electrophiles, a departure from the conventional nucleophilic nature of indazoles. nih.govmit.edu This reaction facilitates the creation of C3-allyl 1H-indazoles bearing quaternary stereocenters with high yields and excellent levels of enantioselectivity. nih.govmit.educhemrxiv.org
The reaction's success is attributed to a six-membered Zimmerman-Traxler-type transition state, which dictates the enantioselectivity. nih.govmit.educhemrxiv.org The steric interactions between the ligand and the substrate, as well as repulsions involving the pseudoaxial substituent in the transition state, govern the stereochemical outcome. nih.govmit.edu
The versatility of this method is demonstrated by its tolerance of a wide array of substituents on the indazole ring. nih.gov Research has shown that the reaction is compatible with various functional groups, including methoxy and chloro substituents at different positions on the indazole core, which are relevant to the parent compound of interest. nih.govmit.edu
Detailed Research Findings
A study on the CuH-catalyzed C3-allylation of indazole electrophiles showcased the reaction's broad substrate scope. nih.gov The use of 1,1-disubstituted allenes as coupling partners allows for the efficient installation of acyclic quaternary stereocenters at the C3-position of the indazole products. mit.edu The reaction conditions typically involve a copper catalyst, a chiral phosphine (B1218219) ligand such as Ph-BPE, and an N-(benzoyloxy)indazole derivative. mit.edu
The following table summarizes the results for the C3-allylation of various substituted N-(benzoyloxy)indazoles, highlighting the method's effectiveness for analogues of this compound.
Data sourced from a study on CuH-catalyzed C3-allylation of indazole electrophiles. nih.govmit.edu
The data clearly indicates that both electron-donating (4-methoxy) and electron-withdrawing (5-chloro, 6-chloro, 6-methylsulfonyl, 6-carbomethoxy) substituents on the indazole ring are well-tolerated, leading to high yields and exceptional enantioselectivity. nih.govmit.edu This suggests that the enantioselective synthesis of a C3-allylated derivative of 6-methoxy-1H-indazole would be highly efficient under these catalytic conditions.
Another catalytic approach involves rhodium catalysts for the synthesis of chiral 1,3-pentadienyl-5-(2H)-indazole compounds. google.com This method employs a substitution reaction between a racemic diene alcohol and an indazole compound, catalyzed by a combination of a rhodium catalyst and a chiral phosphoramidite (B1245037) ligand. google.com The process is noted for its mild reaction conditions and high regioselectivity and enantioselectivity. google.com The substrate scope includes indazoles with methoxy and halogen substituents. google.com
Advanced Spectroscopic and Structural Elucidation Techniques for 3 Chloro 6 Methoxy 1h Indazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, including indazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the connectivity and chemical environment of atoms within a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy is fundamental for identifying the number, environment, and spatial relationships of protons in a molecule. In 3-chloro-6-methoxy-1H-indazole derivatives, the chemical shifts (δ) of the aromatic protons are influenced by the substituents on the indazole ring. For instance, in 6-methoxy-1-phenyl-1H-indazole, the methoxy (B1213986) group protons appear as a singlet at approximately 3.72 ppm, while the aromatic protons resonate in the range of 6.81-7.76 ppm. ajrconline.org The NH proton of the indazole ring typically appears as a broad singlet at a downfield chemical shift, often above 10.0 ppm, due to its acidic nature. ajrconline.orgmdpi.com
| Compound | Solvent | ¹H NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 6-bromo-4-methoxy-1H-indazole | CDCl₃ | 3.88 (s, 3H, OCH₃), 6.85 (s, 1H), 6.91 (s, 1H), 7.74 (s, 1H, N=CH), 11.23 (s, 1H, NH) | ajrconline.org |
| 1-(4-bromophenyl)-6-methoxy-1H-indazole | CDCl₃ | 3.93 (s, 3H, OCH₃), 6.77 (d, 1H), 6.84 (d, 1H), 6.89 (d, 1H), 7.07 (s, 1H), 7.14 (d, 1H), 7.76 (s, 1H, N=CH) | ajrconline.org |
| Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | CDCl₃ | 8.14 (d, 1H), 7.59 (d, 2H), 7.06 (d, 2H), 7.01 (dd, 1H), 6.91 (d, 1H), 4.04 (s, 3H), 3.89 (s, 3H), 3.85 (s, 3H) | acs.org |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shifts of carbon atoms in this compound derivatives are indicative of their electronic environment. For example, the carbon of the methoxy group typically resonates around 55-56 ppm. rsc.orgrsc.org Aromatic carbons show signals in the downfield region, generally between 100 and 160 ppm. rsc.orgipb.ptcdnsciencepub.com The presence of the chlorine atom and the methoxy group influences the chemical shifts of the attached and adjacent carbons.
| Compound | Solvent | ¹³C NMR Chemical Shifts (δ, ppm) | Reference |
|---|---|---|---|
| 3,3'-((1-chloro-6-methoxy-3,4-dihydronaphthalen-2-yl)methylene)bis(1H-indole) | CDCl₃ | 34.9, 55.3, 111.6, 113.8, 113.9, 116.3, 118.4, 119.0, 121.0, 122.7, 126.5, 127.7, 127.8, 128.9, 129.8, 129.9, 136.7, 159.6 | rsc.org |
| 1H-indazol-5-amine | DMSO-d₆ | 99.3, 110.9, 111.6, 117.7, 123.9, 131.6, 142.7 | rsc.org |
| 2-Chloro-6-methoxypyridin-3-amine | CDCl₃ | 54.4, 110.7, 128.8, 132.8, 133.8, 156.0 | rsc.org |
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR)
¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms in the indazole ring. The chemical shifts of the nitrogen atoms are sensitive to tautomerism, protonation, and hydrogen bonding. ipb.ptacs.org For indazole derivatives, ¹⁵N NMR can help distinguish between N1 and N2 isomers. ipb.ptacs.org The chemical shifts are typically reported relative to a standard like nitromethane (B149229) or ammonia. researchgate.netnih.govmdpi.com
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
For fluorinated derivatives of this compound, ¹⁹F NMR is an invaluable technique. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making this technique highly sensitive. biophysics.org The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment, allowing for the detection of subtle structural changes. biophysics.orgdntb.gov.ua This technique is particularly useful in the synthesis and characterization of fluorinated indazoles, which are of interest in medicinal chemistry. researchgate.netresearchgate.net
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, ROESY)
Two-dimensional (2D) NMR techniques are essential for the complete and unambiguous assignment of proton and carbon signals, especially in complex molecules.
COSY (Correlation Spectroscopy) : Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. ipb.ptacs.org
HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms (¹H-¹³C). ipb.ptacs.orgrsc.org
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides information about the spatial proximity of protons, which is vital for determining stereochemistry and differentiating between regioisomers. ipb.ptresearchgate.net
These techniques, when used in combination, allow for the definitive structural elucidation of novel this compound derivatives. rsc.orgresearchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound derivatives, characteristic absorption bands can be observed for specific functional groups. For example, the N-H stretching vibration of the indazole ring typically appears in the region of 3100-3500 cm⁻¹. ajrconline.orgmdpi.com The C-O stretching of the methoxy group is usually found around 1200-1250 cm⁻¹. ajrconline.org Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations of the aromatic ring appear in the 1400-1600 cm⁻¹ region. ajrconline.org
| Compound | IR Absorption Bands (ν, cm⁻¹) | Reference |
|---|---|---|
| 3-Chloro-4-(5-methoxy-1H-indol-3-yl)cyclobut-3-ene-1,2-dione | 3464 (N-H), 1776/1740 (C=O) | mdpi.com |
| 6-bromo-4-methoxy-1H-indazole | 3226 (N-H), 3046 (C-H, aromatic), 1595 (N=CH), 1247 (Ar-OCH₃), 732 (Ar-Br) | ajrconline.org |
| 1-(4-bromophenyl)-6-methoxy-1H-indazole | 3046 (C-H, aromatic), 2934 (methyl), 1598 (N=CH), 1327 (methyl, def), 1201 (Ar-OCH₃), 684 (Ar-Br) | ajrconline.org |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the analysis of this compound derivatives, it provides crucial information for molecular weight determination and structural elucidation.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is instrumental in the characterization of this compound derivatives, providing exact mass measurements that allow for the determination of elemental compositions. nih.govmdpi.commdpi.com This technique, often utilizing a Q-TOF Bruker mass spectrometer with an electrospray ionization (ESI) source, is a standard method for confirming the identity of newly synthesized target compounds. nih.gov The high accuracy of HRMS helps in distinguishing between compounds with the same nominal mass but different elemental formulas.
For instance, in the synthesis of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives, HRMS was employed to verify the structures of all target compounds. nih.gov Similarly, the characterization of various substituted indazole derivatives, such as tert-butyl 5-bromo-3-methoxy-1H-indazole-1-carboxylate and tert-butyl 5-(2-aminopyridin-4-yl)-3-methoxy-1H-indazole-1-carboxylate, relied on HRMS (ESI) to confirm their calculated molecular weights. mdpi.com The technique has also been used to confirm the structures of compounds like 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole. mdpi.com
The data obtained from HRMS analysis is typically presented as a calculated mass ([M+H]⁺ or [M-H]⁻) versus the found mass, with a high degree of correlation confirming the compound's identity. rsc.orgacs.org
Table 1: Exemplary HRMS Data for Indazole Derivatives
| Compound Name | Calculated Mass (m/z) | Found Mass (m/z) | Ion | Reference |
|---|---|---|---|---|
| 1H-indazole-3-carboxaldehyde | 145.0390 | 145.0402 | [M - H]⁻ | rsc.org |
| 5-Chloro-1H-indazole-3-carboxaldehyde | 179.0012 | 179.0012 | [M - H]⁻ | rsc.org |
| 5-Iodo-1H-indazole-3-carboxaldehyde | 270.9368 | 270.9370 | [M - H]⁻ | rsc.org |
| 1H-indazole-3,5-dicarboxaldehyde | 173.0351 | 173.0346 | [M - H]⁻ | rsc.org |
| Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate | 296.1161 | 296.1158 | [M]⁺ | acs.org |
| Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 312.1110 | 312.1090 | [M]⁺ | acs.org |
| Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate | 360.0780 | 360.0777 | [M]⁺ | acs.org |
| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 316.0615 | 316.0613 | [M]⁺ | acs.org |
| tert-butyl 5-(2-aminopyridin-4-yl)-3-methoxy-1H-indazole-1-carboxylate | 341.1614 | 341.1613 | [M + H]⁺ | mdpi.com |
Fast Atom Bombardment Mass Spectrometry (FAB-MS)
Fast Atom Bombardment Mass Spectrometry (FAB-MS) is a soft ionization technique used for analyzing non-volatile and thermally labile compounds. wikipedia.org In this method, the sample is mixed with a liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgumd.edu This process generates pseudomolecular ions, such as [M+H]⁺ or [M-H]⁻, with minimal fragmentation. wikipedia.org
FAB-MS has been effectively used in the structural analysis of various heterocyclic compounds, including benzimidazole (B57391) derivatives, which are structurally related to indazoles. mdpi.com For example, in the study of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides, FAB-MS was used to determine the molecular weights of the synthesized compounds, confirming the presence of the target molecules. mdpi.com This technique is particularly useful for polar and high molecular weight compounds that are not easily analyzed by other methods like EI/CI. umd.edu
X-ray Diffraction Analysis
X-ray diffraction is a definitive technique for determining the three-dimensional atomic and molecular structure of a crystal.
Crystal Structure Determination
For example, the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide was determined using a Bruker X8 APEX diffractometer. nih.gov The analysis revealed a monoclinic crystal system. nih.gov Similarly, the structure of 3-chloro-1-methyl-5-nitro-1H-indazole was also elucidated, showing a monoclinic crystal system. nih.gov Another derivative, N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, was found to crystallize in a monoclinic system as well. iucr.org
The indazole ring system in these derivatives is generally found to be essentially planar. nih.govnih.goviucr.org For instance, in N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, the maximum deviation from the mean plane of the indazole system is only 0.007(2) Å. nih.goviucr.org In 3-chloro-1-methyl-5-nitro-1H-indazole, the largest deviation from the mean plane is -0.007(2) Å. nih.gov
Table 2: Crystallographic Data for Indazole Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|---|---|
| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide | C₁₆H₁₄ClN₃O₄S | Monoclinic | P2₁/c | 13.9664(6) | 6.4300(3) | 19.6155(9) | 107.227(1) | nih.gov |
| 3-chloro-1-methyl-5-nitro-1H-indazole | C₈H₆ClN₃O₂ | Monoclinic | P2₁/n | 3.8273(2) | 14.678(6) | 15.549(6) | 96.130(9) | nih.gov |
Analysis of Intermolecular Interactions and Conformation
X-ray diffraction analysis also provides valuable insights into the intermolecular interactions and conformational preferences of this compound derivatives in the solid state. These interactions, such as hydrogen bonding and π-π stacking, play a crucial role in the crystal packing.
In the crystal structure of N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide, molecules form inversion dimers linked by pairs of N—H⋯O and C—H⋯O hydrogen bonds. nih.govresearchgate.net The dihedral angle between the indazole and benzene (B151609) rings in this molecule is 74.99(9)°. nih.govresearchgate.net In contrast, the crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole does not exhibit classical hydrogen bonds, but instead forms dimers through a close contact between a nitro-oxygen atom and a chlorine atom [3.066(2) Å]. nih.gov
The study of (1H-indazol-1-yl)methanol derivatives revealed that they form dimers through intermolecular O–H···N hydrogen bonds. acs.org The nitro groups in these derivatives are nearly coplanar with the benzene ring. acs.org The conformation of substituents is also determined; for example, in N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide, the allyl and ethoxy groups are almost normal to the indazole ring. iucr.org Hirshfeld surface analysis can be used to further investigate and quantify these intermolecular contacts. bohrium.com
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For this compound derivatives, UV-Vis spectra provide information about their chromophoric systems.
The UV-Vis spectra of indazole derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the substituents on the indazole ring and the solvent used. For example, a study on chloroindole analogues of a synthetic cannabinoid showed that the position of the chlorine atom on the indole (B1671886) core influenced the maximum absorbance wavelength. nih.gov The absorption maxima for different isomers ranged from 215–224 nm and 285–295 nm. nih.gov
In the characterization of newly synthesized compounds, UV-Vis spectroscopy is often used alongside other techniques to confirm the structure. eurjchem.comuobaghdad.edu.iq The synthesis of various indazole derivatives often includes monitoring the reaction by thin-layer chromatography, where compounds can be visualized by UV irradiation at 254 or 365 nm. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(1H-indazol-6-yl)benzenesulfonamide |
| tert-butyl 5-bromo-3-methoxy-1H-indazole-1-carboxylate |
| tert-butyl 5-(2-aminopyridin-4-yl)-3-methoxy-1H-indazole-1-carboxylate |
| 1-((2-chloro-5-methoxyphenyl)sulfonyl)-5-nitro-1H-indazole |
| 1H-indazole-3-carboxaldehyde |
| 5-Chloro-1H-indazole-3-carboxaldehyde |
| 5-Iodo-1H-indazole-3-carboxaldehyde |
| 1H-indazole-3,5-dicarboxaldehyde |
| Methyl 1-(4-methoxyphenyl)-6-methyl-1H-indazole-3-carboxylate |
| Methyl 6-methoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate |
| Methyl 1-(4-methoxyphenyl)-6-(methylsulfonyl)-1H-indazole-3-carboxylate |
| Methyl 6-chloro-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate |
| 4-(3-methoxy-1H-indazol-5-yl)pyridin-2-amine |
| 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides |
| N-(1-acetyl-3-chloro-1H-indazol-6-yl)-4-methoxybenzenesulfonamide |
| 3-chloro-1-methyl-5-nitro-1H-indazole |
| N-(1-allyl-3-chloro-4-ethoxy-1H-indazol-5-yl)-4-methoxybenzenesulfonamide |
In Silico Investigations and Computational Chemistry of 3 Chloro 6 Methoxy 1h Indazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of 3-Chloro-6-methoxy-1H-indazole at a molecular level. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and other properties of the molecule.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a primary method for computational studies of indazole derivatives due to its balance of accuracy and computational cost. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it suitable for studying relatively large molecules. researchgate.net
DFT calculations are instrumental in exploring the electronic landscape of this compound. These studies reveal the distribution of electrons within the molecule, which governs its stability, reactivity, and intermolecular interactions.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity of a molecule. multidisciplinaryjournals.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. dntb.gov.ua For related indazole compounds, DFT calculations have been used to determine these orbital energies and predict their chemical behavior. multidisciplinaryjournals.comacs.org
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the regions that are rich or deficient in electrons. dntb.gov.ua Red-colored regions on an MEP map indicate negative electrostatic potential, corresponding to sites susceptible to electrophilic attack, while blue regions indicate positive potential, marking sites for nucleophilic attack. These maps are valuable for predicting how this compound might interact with other molecules and biological targets. tandfonline.com
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). Such descriptors have been calculated for various heterocyclic compounds to understand their reactivity profiles. bohrium.combiointerfaceresearch.com
Table 1: Calculated Electronic Properties of an Indazole Derivative (Illustrative Example)
| Parameter | Description | Calculated Value (a.u.) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.245 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.089 |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 0.156 |
| Electronegativity (χ) | Measure of the power of an atom or group of atoms to attract electrons towards itself | 0.167 |
| Chemical Hardness (η) | Resistance to change in its electron distribution or charge transfer | 0.078 |
| Global Electrophilicity (ω) | Measure of the stabilization in energy when the system acquires an additional electronic charge | 0.180 |
Note: This table is illustrative and based on general findings for related compounds. Specific values for this compound would require dedicated DFT calculations.
DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data for structure validation.
NMR Spectroscopy: The Gauge-Invariant Atomic Orbital (GIAO) method, often used within the DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. psu.eduacs.org By calculating the magnetic shielding tensors for each nucleus, theoretical chemical shifts can be predicted. psu.edu These predictions are invaluable for assigning experimental NMR spectra, especially for complex molecules where signals may overlap. acs.org For indazole and its derivatives, GIAO/DFT calculations have been shown to provide a sound basis for experimental observations. acs.org
Non-covalent interactions (NCIs) play a critical role in the supramolecular chemistry and biological activity of molecules. NCI analysis, based on the electron density and its derivatives, helps to visualize and characterize weak interactions such as hydrogen bonds, van der Waals forces, and halogen bonds. dntb.gov.uatandfonline.com For halogenated indazoles, understanding interactions like halogen bonding is crucial as it can influence crystal packing and ligand-receptor binding. The analysis can reveal the presence of stabilizing interactions within the molecular structure, which is important for understanding its conformational preferences and how it interacts with its environment. dntb.gov.ua
Molecules with specific electronic properties can exhibit nonlinear optical (NLO) behavior, which is of interest for applications in optoelectronics. DFT calculations can predict the NLO properties of a molecule by calculating its dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β). bohrium.combiointerfaceresearch.com Molecules with large hyperpolarizability values are considered good candidates for NLO materials. biointerfaceresearch.com Computational studies on related heterocyclic systems have shown that the presence of donor-acceptor groups can enhance NLO properties due to intramolecular charge transfer. biointerfaceresearch.com Investigating these properties for this compound could reveal its potential in materials science. bohrium.com
Table 2: Calculated NLO Properties (Illustrative)
| Parameter | Description | Unit |
| Dipole Moment (μ) | A measure of the separation of positive and negative electrical charges | Debye |
| Polarizability (α) | The tendency of a molecule's charge distribution to be distorted by an external electric field | a.u. |
| First Hyperpolarizability (β) | A measure of the nonlinear response of a molecule to an external electric field | a.u. |
Note: This table illustrates the types of NLO parameters calculated. Specific values would need to be computed for this compound.
Computational chemistry and in silico investigations provide powerful tools for understanding the molecular behavior of compounds like this compound. These methods allow researchers to predict how the compound might interact with biological targets, its stability, and its dynamic behavior at an atomic level, guiding further experimental research.
Molecular Modeling and Simulations
Molecular modeling and simulations are cornerstones of modern drug discovery and materials science. For indazole derivatives, these techniques are employed to elucidate their potential as therapeutic agents by examining their interactions with specific proteins.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is crucial for understanding the structural basis of a ligand's biological activity.
Docking studies with indazole derivatives reveal specific binding conformations within the active sites of target proteins. For instance, in studies involving indazole analogs as anticancer agents, docking simulations are used to identify the most promising candidates for interacting with protein kinases. jocpr.com These simulations can predict key interactions, such as the formation of hydrogen bonds between the indazole scaffold and specific amino acid residues in the kinase hinge region, a critical area for inhibitor binding. tandfonline.com
In research on other indazole derivatives, such as those targeting Leishmania trypanothione (B104310) reductase (TryR), docking studies have successfully predicted highly stable binding modes. nih.govresearchgate.net The indazole ring often engages in hydrophobic interactions with protein residues, while substituents can form additional hydrogen bonds or electrostatic interactions, anchoring the ligand securely in the binding pocket. tandfonline.comnih.gov For example, studies on similar compounds have shown interactions with amino acids like LEU43, GLN109, and ILE141 in the peripheral benzodiazepine (B76468) receptor (PBR) protein. jocpr.com The precise conformation determines the compound's inhibitory potential and selectivity.
Beyond predicting the binding pose, docking algorithms also estimate the binding affinity, often expressed as a binding energy score (in kcal/mol). A lower (more negative) binding energy suggests a more stable and potent ligand-protein interaction. These calculations are instrumental in ranking potential drug candidates before their synthesis.
| Indazole Derivative | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| BDF (6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl) methanone) | COX-2 (3NT1) | -9.11 | Arg120, Tyr355 innovareacademics.in |
| BPT ((6-bromo-1H-indazol-1-yl)(p-tolyl)methanone) | COX-2 (3NT1) | -8.80 | Not Specified innovareacademics.in |
| Compound 3c (N-(4-methoxybenzyl)-6-chloro-1-trityl-1H-pyrazolo[4,3-c]pyridin-3-amine) | MDM2-p53 | -3.592025e+02 | GLN72, HIS73 jocpr.com |
| Compound 5j (3-((3-methoxyphenyl) amino)-5-nitro-N-phenyl-1H-indazole-1-carboxamide) | EGFR | -10.2 | Not Specified researchgate.net |
Molecular Dynamics Simulations
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of the ligand and protein over time. This provides deeper insights into the stability of the complex and the nature of their interactions in a more realistic, solvated environment.
MD simulations are performed to assess the stability of a ligand within a protein's binding pocket. researchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated from the simulation trajectory.
RMSD measures the average change in the displacement of a selection of atoms for a particular frame with respect to a reference frame. A stable RMSD value over the course of a simulation (e.g., fluctuating around 1–3 Å) indicates that the ligand-protein complex has reached equilibrium and remains stable. nih.govresearchgate.netbg.ac.rs
RMSF analyzes the flexibility of individual amino acid residues, highlighting which parts of the protein are rigid and which are mobile upon ligand binding. tandfonline.com
In studies of indazole derivatives complexed with targets like TryR, MD simulations have confirmed the stability of the docked poses. nih.govresearchgate.net The ligand's RMSD often remains low relative to the protein's, indicating it forms a stable complex and does not diffuse out of the binding pocket. bg.ac.rs These simulations validate the docking results and confirm that the predicted binding mode is likely to be maintained in a dynamic biological system. mdpi.comresearchgate.net
| Ligand-Protein Complex | Simulation Length | Key Stability Finding (RMSD) | Simulation Software |
|---|---|---|---|
| TryR-Compound 13 Complex | 50 ns | Stable equilibrium with structure deviation of ~1–3 Å. nih.govbg.ac.rs | Not Specified nih.govbg.ac.rs |
| EGFR-Compound 7k Complex | 150 ns | Complex exhibited initial fluctuations before reaching stability. tandfonline.com | GROMACS 2023 tandfonline.com |
| JAK3-Compound 9 Complex | 100 ns | Compound 9 exhibits significant stability when bound. mdpi.com | Not Specified mdpi.com |
| ROCK1-Compound 9 Complex | 100 ns | Compound 9 exhibits significant stability when bound. mdpi.com | Not Specified mdpi.com |
The presence of solvent, typically water, is critical for accurately simulating biological systems. MD simulations are usually performed in an explicit solvent environment to understand how water molecules mediate or influence the ligand-protein interactions. This provides a more accurate representation of the structural and intermolecular affinity in a biological context. nih.gov
Furthermore, computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach are often used to post-process MD trajectories. nih.gov MM/GBSA calculates the binding free energy of the ligand-protein complex, incorporating the energetic contributions of the solvent. researchgate.net These calculations provide a more refined estimate of binding affinity than docking scores alone and have shown good agreement with experimental results for indazole derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to understand the relationship between the chemical structures of compounds and their biological activities. For indazole derivatives, including this compound, QSAR studies are instrumental in designing and optimizing new therapeutic agents. innovareacademics.inlongdom.org These studies help in predicting the activity of new compounds and identifying the key molecular features that govern their efficacy. longdom.org
The development of QSAR models for indazole derivatives has been a focus of various research efforts, particularly in the context of their potential as kinase inhibitors and anticancer agents. innovareacademics.inlongdom.orgresearchgate.net Both 2D and 3D QSAR models have been constructed to explore the structural requirements for biological activity. innovareacademics.inlongdom.org
2D QSAR: 2D QSAR models for indazole derivatives have been developed using methods like Multiple Linear Regression (MLR). longdom.orgresearchgate.net These models correlate biological activity with various physicochemical and alignment-independent descriptors. longdom.org For instance, a study on 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors yielded a statistically significant 2D-QSAR model with a high correlation coefficient (r²) of 0.9512. longdom.orgresearchgate.net The model's robustness was confirmed by internal (q²) and external (pred_r²) cross-validation coefficients of 0.8998 and 0.8661, respectively, indicating strong predictive accuracy. longdom.orgresearchgate.net
3D QSAR: 3D QSAR models offer insights into the three-dimensional structural requirements for activity. Methods like the k-Nearest Neighbor (kNN) approach combined with techniques such as Step-Wise Forward (SWF), Genetic Algorithm (GA), and Simulated Annealing (SA) are commonly employed. innovareacademics.ingrafiati.com For a series of 5-substituted-1H-indazole derivatives targeting Glycogen Synthase Kinase-3 Beta (GSK-3β), 3D-QSAR models were generated using the kNN principle. innovareacademics.in Similarly, for indazole derivatives acting as TTK inhibitors, a 3D-QSAR model built with the SWF kNN approach showed a high internal cross-validation regression coefficient (q²) of 0.9132. longdom.orgresearchgate.net A crucial step in developing reliable 3D-QSAR models is molecular alignment, where molecules are superimposed based on a common structural template, such as the 1H-Indazole core. innovareacademics.in
Below is a table summarizing the statistical parameters of representative QSAR models for indazole derivatives.
| Model Type | Method | r² | q² | pred_r² | Target/Application |
| 2D QSAR | MLR | 0.9512 | 0.8998 | 0.8661 | TTK Inhibitors (Anticancer) longdom.orgresearchgate.net |
| 3D QSAR | SWF kNN | - | 0.9132 | - | TTK Inhibitors (Anticancer) longdom.orgresearchgate.net |
| 2D QSAR | SA-MLR | 0.892 | 0.819 | - | General grafiati.com |
| 3D QSAR | SA kNN | - | 0.722 | - | General grafiati.com |
r²: Correlation coefficient; q²: Internal cross-validation coefficient; pred_r²: External validation coefficient; MLR: Multiple Linear Regression; kNN: k-Nearest Neighbor; SWF: Step-Wise Forward; SA: Simulated Annealing; TTK: Tyrosine Threonine Kinase.
QSAR models are pivotal in identifying the specific structural attributes that influence the biological activity of indazole derivatives. innovareacademics.inlongdom.org
From 2D QSAR studies, descriptors related to topology and lipophilicity have been identified as significant. For 5-substituted-1H-indazole inhibitors of GSK-3β, descriptors such as T_C_N_5 (count of atoms of type C separated by 5 bonds from any N atom) and SlogP (a measure of lipophilicity) were found to be important for biological activity. innovareacademics.ininnovareacademics.in
3D QSAR models, which are based on molecular fields, highlight the importance of steric and electrostatic properties. innovareacademics.inlongdom.org For indazole derivatives as TTK inhibitors, steric descriptors were found to be crucial factors governing their anticancer activity. longdom.org In the case of GSK-3β inhibitors, significant 3D-QSAR models revealed that electrostatic and hydrophobic fields are key determinants of inhibitory activity. innovareacademics.ininnovareacademics.in Specifically, descriptors for electrostatic potential (e.g., E_451, E_229) and hydrophobicity (e.g., H_1052) showed a major contribution to the activity of these compounds. innovareacademics.ininnovareacademics.in These findings suggest that modifying substituents to alter the electrostatic and hydrophobic properties at specific locations on the indazole scaffold can lead to more potent inhibitors. innovareacademics.in
The key descriptors identified from various QSAR studies on indazole derivatives are summarized in the table below.
| Descriptor Type | Specific Descriptor(s) | Implication for Activity | Reference |
| Topological | T_C_N_5, T_2_N_0 | Structural arrangement and connectivity | innovareacademics.in, innovareacademics.in |
| Lipophilicity | SlogP | Membrane permeability and target interaction | innovareacademics.in, innovareacademics.in |
| Electrostatic | E_451, E_229, E_484 | Favorable electrostatic interactions with the target | innovareacademics.in, innovareacademics.in |
| Hydrophobic | H_1052, H_312 | Hydrophobic interactions within the binding pocket | innovareacademics.in, innovareacademics.in |
| Steric | Steric Descriptors | Molecular shape and size for optimal fit | longdom.org |
Tautomerism and Conformational Analysis
The indazole ring system can exist in different tautomeric forms, which is a critical aspect of its chemical behavior and interaction with biological targets. nih.gov The indazole heterocycle is typically referred to as 1H-indazole, but it can also exist as the 2H-indazole tautomer. nih.govresearchgate.net
The equilibrium between the 1H- and 2H-tautomers is influenced by factors such as the nature of substituents, solvent polarity, and intermolecular interactions. Generally, the 1H-tautomer of unsubstituted indazole is significantly more stable than the 2H form. researchgate.net In polar aprotic solvents like DMSO, the 1H-tautomer is often the predominant form. cdnsciencepub.com Conversely, less polar solvents can stabilize the 2H-tautomer, especially if intramolecular hydrogen bonding is possible. For N-unsubstituted indazole-5-carboxamides, X-ray crystallography has confirmed the preference for the 1H-indazole tautomeric form. optibrium.com The presence of the methoxy (B1213986) group at the 6-position, an electron-donating group, can influence the electron density distribution in the benzene (B151609) ring and potentially affect the tautomeric equilibrium.
Conformational analysis reveals the spatial arrangement of the atoms in a molecule. For substituted indazoles, the orientation of the substituents relative to the core ring structure is important. X-ray structural analysis of an N-substituted indazole-5-carboxamide derivative revealed an almost planar conformation of the indazole moiety itself. optibrium.com However, the orientation of other parts of the molecule can vary. For example, in one study, the phenyl ring of a substituent was found to be tilted by only 3.67° relative to the indazole plane in one crystal structure, while in another rotamer, the tilt was a much larger 62.12°. optibrium.com This demonstrates that even with a relatively rigid core like this compound, different conformations (rotamers) can exist, which may be influenced by the solvent environment and could affect how the molecule binds to its biological target. optibrium.com
Pharmacological and Biological Activities of 3 Chloro 6 Methoxy 1h Indazole Derivatives
Anti-Cancer and Anti-Tumor Activities
Indazole derivatives are recognized for their significant potential in oncology. researchgate.net Several compounds based on the indazole nucleus have been successfully developed and approved for cancer treatment, highlighting the importance of this scaffold in the design of new anti-cancer drugs. nih.govresearchgate.netacs.org
Kinase Inhibition
A primary mechanism through which 3-chloro-6-methoxy-1H-indazole derivatives exert their anti-cancer effects is through the inhibition of various protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival, and their dysregulation is a hallmark of cancer. google.com
Tyrosine and Threonine Kinase Inhibition: Indazole derivatives have been extensively investigated as inhibitors of both tyrosine and threonine kinases. rsc.org These kinases are critical components of signaling cascades that are often hyperactivated in cancer cells. By blocking the activity of these enzymes, indazole derivatives can disrupt these aberrant signaling pathways, leading to the inhibition of tumor growth. For instance, pazopanib, a tyrosine kinase inhibitor with an indazole core, is used in the treatment of various cancers. nih.gov A series of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides were synthesized and identified as potent inhibitors of tyrosine threonine kinase (TTK), with some compounds showing single-digit nanomolar inhibitory activity. nih.govmdpi.com
Fibroblast Growth Factor Receptors (FGFRs): FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can drive tumor growth and angiogenesis. semanticscholar.org Several studies have focused on developing indazole-based compounds as FGFR inhibitors. For example, novel 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives have been identified as potent FGFR inhibitors. nih.govmdpi.com Specifically, one derivative demonstrated significant inhibitory activity against FGFR1 with an IC50 value of 69.1 ± 19.8 nM. mdpi.com Further optimization of this series led to a compound with even greater potency against FGFR1 (IC50 = 30.2 ± 1.9 nM). mdpi.com Another study identified a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative as a promising FGFR1 inhibitor with an IC50 of 15.0 nM. mdpi.com
Anaplastic Lymphoma Kinase (ALK): ALK is another receptor tyrosine kinase that is a key target in certain types of cancer, such as non-small cell lung cancer and anaplastic large cell lymphoma. tandfonline.com Entrectinib, an inhibitor of ALK with an indazole structure, has been approved for the treatment of ALK-positive tumors. researchgate.net Research has led to the development of novel 3-aminoindazole derivatives, with some showing high activity against ALK with IC50 values as low as 12 nM. mdpi.com The development of potent and selective ALK inhibitors is an active area of research to overcome resistance to existing therapies. acs.org
Table 1: Kinase Inhibition by this compound Derivatives
| Derivative Class | Target Kinase | Key Findings |
|---|---|---|
| 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides | Tyrosine Threonine Kinase (TTK) | Single-digit nanomolar inhibitors with good oral bioavailability. nih.govmdpi.com |
| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazoles | Fibroblast Growth Factor Receptor 1 (FGFR1) | Potent inhibition with IC50 values as low as 30.2 ± 1.9 nM. mdpi.com |
| 6-(3-methoxyphenyl)-1H-indazol-3-amine | Fibroblast Growth Factor Receptor 1 (FGFR1) | Promising inhibitory activity with an IC50 of 15.0 nM. mdpi.com |
| 3-Aminoindazoles | Anaplastic Lymphoma Kinase (ALK) | High potency with IC50 values down to 12 nM. mdpi.com |
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. google.com Inhibiting PARP in cancer cells, particularly those with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality and cell death. Niraparib, a PARP inhibitor containing an indazole core, is an approved drug for the treatment of recurrent epithelial ovarian cancer. acs.org This demonstrates the potential of the indazole scaffold in the development of PARP inhibitors for cancer therapy.
Effects on Cellular Pathways and Proliferation
Derivatives of this compound can influence various cellular pathways to inhibit cancer cell proliferation. a2bchem.comiucr.org These compounds can modulate the expression of genes involved in cell cycle regulation, leading to altered cell growth and survival. They have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net For example, a series of novel indazole derivatives demonstrated potent activity against several human cancer cell lines, with IC50 values ranging from 0.010 to 12.8 µM. researchgate.net The strategic incorporation of the this compound scaffold allows for the creation of compounds that can be tailored for specific pharmacological targets to suppress tumor growth. a2bchem.com
Antimicrobial Activities
In addition to their anti-cancer properties, indazole derivatives have shown promise as antimicrobial agents. nih.govresearchgate.net The rise of antibiotic resistance necessitates the discovery of new classes of antibacterial compounds, and indazoles represent a promising scaffold in this area. researchgate.net
Antibacterial Spectrum and Efficacy (e.g., FtsZ Inhibition)
Certain derivatives of this compound have demonstrated antibacterial activity. One of the key targets for these compounds is the bacterial cell division protein FtsZ. acs.org FtsZ is a crucial protein that forms a ring structure (the Z-ring) at the site of cell division in most bacteria. Inhibition of FtsZ polymerization or function disrupts bacterial cell division, leading to cell death. While the initial search results did not specifically link this compound to FtsZ inhibition, the broader class of methoxy-substituted benzamide (B126) derivatives, which share structural similarities, are known to be potent FtsZ inhibitors. acs.org This suggests a potential mechanism for the antibacterial activity of related indazole compounds. Further research is needed to fully elucidate the antibacterial spectrum and efficacy of this compound derivatives and their specific interactions with targets like FtsZ.
Antifungal Efficacy (e.g., Anticandidal Activity)
The search for novel antifungal agents is a priority in the face of emerging resistance to current therapies. nih.gov Indazole derivatives have been a focus of this research, with studies demonstrating their potential against various fungal pathogens, including Candida species, which are a common cause of superficial and systemic infections. nih.govresearchgate.net
A series of 3-phenyl-1H-indazole derivatives were synthesized and evaluated for their activity against C. albicans, C. glabrata, and C. tropicalis. nih.gov Among these, compounds with an N,N-diethylcarboxamide substituent showed significant activity, particularly against C. albicans and both miconazole-susceptible and resistant strains of C. glabrata. nih.gov This suggests that the 3-phenyl-1H-indazole scaffold is a promising starting point for developing new anticandidal drugs. nih.govresearchgate.net
Further research into 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives also revealed noteworthy antifungal potential against Candida albicans and Rhizopus oryzae. longdom.org Specifically, compounds with certain substitutions, such as m-methoxy and p-bromo aniline (B41778) derivatives, exhibited strong antifungal effects. longdom.orgresearchgate.net Microwave-assisted synthesis has also provided an efficient method for producing indazole derivatives that show promising activity against Candida albicans. jchr.org
Table 1: Anticandidal Activity of Selected Indazole Derivatives
| Compound Series | Active Compounds | Fungal Strains | Key Findings |
|---|---|---|---|
| 3-phenyl-1H-indazole derivatives | Compound with N,N-diethylcarboxamide substituent (10g) | C. albicans, C. glabrata (miconazole-susceptible and resistant) | Most active in the series, demonstrating broad anticandidal activity. nih.govresearchgate.net |
| 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives | 5'k, 5'p, 5'q | C. albicans, R. oryzae | Exhibited noteworthy antifungal potential. longdom.orgresearchgate.net |
Antitubercular Potential
Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is crucial. nih.gov Indazole derivatives have shown promise in this area. niscair.res.inscielo.brcbijournal.com
In one study, a series of cyclohexenone and indazole derivatives were synthesized and screened for their activity against Mycobacterium tuberculosis. niscair.res.inresearchgate.net While the specific contributions of the this compound core were not isolated, the general class of indazoles demonstrated potential. Another study focused on 2-azetidinone derivatives of 6-nitro-1H-indazole, which also showed acceptable antitubercular activity. scielo.br
More targeted research has identified indazole derivatives as potent inhibitors of M. tuberculosis glutamate (B1630785) racemase, a key enzyme in peptidoglycan synthesis. nih.gov Specifically, compounds 11 and 22 in one study were found to be promising inhibitors, effective against both replicating and non-replicating bacteria. nih.gov This highlights the potential of indazole derivatives to act on both active and dormant tuberculosis bacteria. nih.gov
Table 2: Antitubercular Activity of Selected Indazole Derivatives
| Compound Series | Target | Key Findings |
|---|---|---|
| Cyclohexenone and indazole derivatives | Mycobacterium tuberculosis | Showed potential antitubercular activity. niscair.res.inresearchgate.net |
| 2-azetidinone derivatives of 6-nitro-1H-indazole | Mycobacterium tuberculosis | Demonstrated acceptable antitubercular activity. scielo.br |
| Indazole derivatives | M. tuberculosis glutamate racemase | Compounds 11 and 22 were potent inhibitors of both active and dormant bacteria. nih.gov |
Antiparasitic Activities
Leishmaniasis is a parasitic disease with significant morbidity and mortality worldwide. nih.gov The indazole nucleus is considered an attractive scaffold for developing new antiprotozoal agents. scielo.br Research has focused on the synthesis of 3-chloro-6-nitro-1H-indazole derivatives and their evaluation against various Leishmania species. nih.govtandfonline.comnih.gov
One study reported that a synthesized compound, 13 , was a promising inhibitor of Leishmania major growth. tandfonline.comnih.gov Molecular docking studies suggested that these derivatives bind stably to the Leishmania trypanothione (B104310) reductase (TryR) enzyme, a crucial enzyme for the parasite's survival. nih.govtandfonline.comnih.gov The binding involves a network of hydrophobic and hydrophilic interactions. tandfonline.comnih.gov The inhibitory efficacy of these indazole derivatives was found to be influenced by the nature of the rings associated with the indazole core, with triazole-containing derivatives being more efficient inhibitors than those containing oxazoline (B21484) or oxazole. taylorandfrancis.com
Table 3: Antileishmanial Activity of 3-Chloro-6-nitro-1H-indazole Derivatives
| Compound | Leishmania Species | Target Enzyme | Key Findings |
|---|---|---|---|
| Compound 13 | Leishmania major | Trypanothione Reductase (TryR) | Promising growth inhibitor. tandfonline.comnih.gov |
| Various derivatives | Leishmania infantum, Leishmania tropica, Leishmania major | Trypanothione Reductase (TryR) | Stable binding and inhibition of TryR. nih.govnih.gov |
Anti-inflammatory and Analgesic Properties
Indazole derivatives have been investigated for their anti-inflammatory and analgesic properties. researchgate.netinnovareacademics.in Some indazole-containing compounds are already in clinical use as anti-inflammatory drugs. mdpi.com
A study on newly synthesized 1H-indazole derivatives demonstrated significant in vivo analgesic and anti-inflammatory activity. innovareacademics.in Computational studies, including molecular docking and molecular dynamics simulations, have been used to investigate the binding of these derivatives to the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. innovareacademics.in The results indicated that derivatives with difluorophenyl and para-tolyl groups showed strong binding affinities to the COX-2 enzyme. innovareacademics.in Specifically, a derivative with a difluorophenyl group formed conventional hydrogen bonds with the amino acid residues Arg120 and Tyr355 of the enzyme. innovareacademics.in
Antioxidant Properties
Synthetic antioxidants are of interest for their potential applications in various industries. mdpi.com Tetrahydroindazole derivatives have been reported to possess good antioxidant properties. mdpi.com
In a study evaluating a series of tetrahydroindazoles, the DPPH and ABTS scavenging activities were measured. mdpi.com While specific derivatives like 2-(4-fluorophenyl)-3-methyl-4,5,6,7-tetrahydro-2H-indazole showed moderate to high activity, this highlights the potential of the broader indazole class. mdpi.com Another study on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives also assessed their antioxidant potential through DPPH and ABTS assays, with one compound showing the most significant activity. researchgate.net
Other Biological Activities
The versatility of the indazole scaffold has led to the exploration of its derivatives for a wide range of other biological activities. These include anticancer, anti-HIV, anti-angiogenic, and antipyretic properties. researchgate.net The ability to functionalize the indazole ring at different positions with high selectivity allows for the creation of a diverse library of compounds with potential therapeutic applications. a2bchem.comnih.gov
Anti-HIV Activity
The indazole scaffold is recognized for its potential in developing antiviral agents, including those targeting the human immunodeficiency virus (HIV). nih.govresearchgate.netchemsrc.com Indazole derivatives have been investigated for activities such as HIV protease inhibition. researchgate.netacs.orgajrconline.org While the broad class of indazoles is associated with anti-HIV properties, specific research focusing exclusively on this compound derivatives in this therapeutic area is not extensively detailed in the reviewed literature. However, the known anti-HIV potential of the general indazole structure suggests it is a viable backbone for the design of novel antiviral compounds. nih.govchemsrc.com
Anti-Diabetic Potential
Indazole derivatives have been explored for their potential in treating metabolic disorders, with some demonstrating anti-diabetic functions. nih.gov The core indazole structure is a feature in compounds designed to address diabetes and related conditions. rsc.orggoogle.com Research into related indole (B1671886) compounds has identified molecules with glucose-lowering effects and insulin-sensitizing properties. sci-hub.se For instance, the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, is a therapeutic target for diabetes, and indazole-based compounds have been developed as AMPK activators. google.comosti.gov Reductions in renal AMPK activation have been linked to the cause of diabetic nephropathy, and activating AMPK has shown protective effects in rodent models. google.com
Anti-Platelet Activity
Certain indazole derivatives have been identified as having anti-platelet activity, making them of interest for cardiovascular research. researchgate.netacs.orginnovareacademics.in This activity points to the potential of the indazole scaffold in the development of agents that can modulate platelet aggregation. While the general class of compounds is known for this effect, specific studies detailing the anti-platelet activity of this compound derivatives were not prominent in the reviewed scientific literature.
Receptor Modulation (e.g., CCR4, Estrogen Receptor-beta, Mineralocorticoid Receptor)
Derivatives of the indazole scaffold have been shown to modulate various receptors, demonstrating their versatility as therapeutic agents.
CC-chemokine receptor 4 (CCR4) Antagonism: A series of indazole arylsulfonamides have been synthesized and evaluated as human CCR4 antagonists. nih.govacs.org In structure-activity relationship studies, methoxy-containing groups were found to be potent substituents at the C4 position of the indazole ring, and smaller groups were tolerated at the C5, C6, and C7 positions, with C6 analogues being preferred. nih.govacs.org One notable compound, GSK2239633A, is a potent CCR4 antagonist with a 4-methoxy-1H-indazol-1-yl core, highlighting the importance of the methoxy-indazole structure in achieving this activity. nih.govresearchgate.net These antagonists bind to an intracellular allosteric site on the receptor. nih.gov
Estrogen Receptor-beta (ER-β) Modulation: Indazole derivatives have been developed as highly selective ligands for the estrogen receptor-β (ER-β). nih.gov For example, Indazole-Cl (In-Cl), or 3-chloro-2-(4-hydroxyphenyl)-2H-indazol-5-ol, is an ER-β agonist. nih.gov While this compound has a different substitution pattern (5-ol instead of 6-methoxy) and is a 2H-indazole tautomer, its activity demonstrates that the chloro-indazole core can effectively interact with ER-β. nih.govmdpi.com Selective ER-β modulators are of interest for their potential roles in various physiological processes, including neuroprotection and the modulation of inflammatory responses. mdpi.comgoogle.com
Mineralocorticoid Receptor (MR) Antagonism: Nonsteroidal antagonists for the mineralocorticoid receptor (MR) have been developed using a pyrazoline structure fused to a benzene (B151609) ring, creating a benzo[g]indazole system. researchgate.netacs.orgacs.org One such compound, PF-3882845, which incorporates a 3-chloro-4-cyanophenyl group, was developed as an orally efficacious MR antagonist for hypertension and nephropathy. acs.orgacs.org This demonstrates the utility of the chloro-indazole concept in designing selective MR antagonists, which are investigated for treating conditions like hypertension and renal disease. researchgate.netacs.org
| Compound/Derivative Class | Target Receptor | Observed Activity |
| Indazole Arylsulfonamides | CCR4 | Allosteric Antagonism |
| Indazole-Cl | Estrogen Receptor-β | Agonism |
| Benzo[g]indazole Derivatives | Mineralocorticoid Receptor | Antagonism |
AMP-activated Protein Kinase (AMPK) Activation
Research into treatments for diabetic nephropathy has led to the discovery of indazole-based direct activators of AMP-activated protein kinase (AMPK). osti.govacs.org AMPK is a critical enzyme for maintaining cellular energy homeostasis, and its activation can inhibit cholesterol and fatty acid synthesis. google.com
In the development of these activators, an indazole amide was first identified as a screening hit. This was then optimized to an indazole 3-carboxylic acid, which showed a substantial increase in potency. osti.govacs.org Further modifications to the indazole core revealed that the incorporation of small hydrophobic groups, specifically a chloro group at the C6 position, resulted in up to a 10-fold increase in potency for activating the α1β1γ1 isoform of AMPK. osti.govacs.org This finding directly underscores the significance of the 6-chloro-indazole structure in the design of potent AMPK activators.
| Compound ID/Class | Target | Effect | Key Structural Feature |
| Indazole 3-carboxylic acid (Compound 3) | AMPK (α1β1γ1 isoform) | Activation (10-fold increased potency) | Chloro group at C6 |
| Indole/Indazole Acids | AMPK | Direct Activation | Indazole or Indole core |
Structure Activity Relationship Sar Studies of 3 Chloro 6 Methoxy 1h Indazole Derivatives
Impact of Substituents on Biological Potency
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the indazole core. Strategic modification of the scaffold allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Influence of Halogenation (e.g., Chlorine, Bromine, Fluorine)
Derivatization of the indazole ring with chloro substituents has led to the identification of highly active compounds. For instance, a trichloroindazole derivative demonstrated significant inhibitory activity against peptidylarginine deiminases (PADs). nih.gov The presence of a chlorine atom at the C3 position, as seen in 3-chloro-6-nitro-1H-indazole, is a foundational element for derivatives showing promising antileishmanial activity. nih.govresearchgate.net Further, the introduction of a 6-(2,6-dichloro-3,5-dimethoxyphenyl) group resulted in a potent inhibitor of Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov In the context of CC-chemokine receptor 4 (CCR4) antagonists, a 5-chlorothiophene-2-sulfonamide (B1586055) group was identified as the most potent N3-substituent. acs.org
Other halogens also play a critical role. For example, a 6-bromo-1H-indazol-4-yl derivative was explored in the development of vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors. nih.govchim.it Fluorine substitution has also been effectively utilized, with studies on 5-fluoro and 6-fluoro analogues demonstrating the utility of this halogen in modulating activity. acs.org
Effects of Methoxy (B1213986) and Other Alkoxy Groups
The methoxy group is a prevalent substituent in medicinal chemistry, valued for its ability to influence ligand-target interactions, improve physicochemical properties, and favorably modulate ADME (absorption, distribution, metabolism, and excretion) parameters. nih.govresearchgate.net Its presence can lead to unique effects on biological activity that are more than a simple combination of a hydroxyl and a methyl group. nih.gov
In SAR studies of indazole arylsulfonamides, methoxy-containing groups at the C4 position were found to be among the more potent CCR4 antagonists. acs.org The electronic-donating nature of the methoxy group can enhance the electron density of the aromatic ring, potentially favoring interactions with biological targets. researchgate.net
Longer alkoxy chains also significantly impact biological activity. In a series of 3-alkoxy-1-benzyl-5-nitroindazole derivatives evaluated for antileishmanial properties, the length of the alkoxy chain at the C3 position was shown to modulate cytotoxicity. nih.gov Specifically, compounds with a pentyl chain attached to a terminal amine at the 3-O position displayed increased cytotoxicity compared to those with shorter ethyl or propyl chains. nih.gov
Role of Nitro and Amine Functionalities
Nitro and amine groups are powerful modulators of the biological activity of indazole derivatives, primarily due to their strong electronic and hydrogen-bonding capabilities.
The nitro group is a strong electron-withdrawing group that can significantly alter the electronic profile of the indazole ring. svedbergopen.comresearchgate.net This feature is exploited in compounds like 3-chloro-6-nitro-1H-indazole and 3-alkoxy-1-benzyl-5-nitroindazole, which have shown significant antileishmanial activity. nih.govnih.gov The position of the nitro group is critical; for instance, 7-nitro-1H-indazoles have been identified as inhibitors of nitric oxide synthase isoforms. nih.gov In biological systems, the nitro group can also act as a bio-reductive prodrug, being metabolized into reactive intermediates that contribute to its therapeutic effect. svedbergopen.comresearchgate.net
The amine functionality is crucial for establishing key interactions with biological targets. The 1H-indazole-3-amine structure, for example, is recognized as an effective hinge-binding fragment for tyrosine kinases. mdpi.com Similarly, SAR studies on ULK1 inhibitors confirmed that a 3-aminocyclohexane substituent was vital for inhibitory activity. nih.gov For CCR4 antagonists, the most potent N1-substituents were meta-substituted benzyl (B1604629) groups that possessed an α-amino-acyl group. acs.org
Positional Effects of Substituents on the Indazole Ring (e.g., C3, C6)
The regiochemistry of substitution on the indazole ring is a determining factor for biological potency. Different positions on the ring offer distinct vectors for interaction with target proteins.
C3 Position: This position is frequently modified to influence target engagement. A carbohydrazide (B1668358) moiety at C3 was found to be crucial for potent IDO1 inhibitory activity. nih.gov As mentioned, the 1H-indazole-3-amine serves as a key hinge-binding element, and a chloro group at C3 is a common feature in antileishmanial candidates. nih.govmdpi.com The C3 position is a versatile site for introducing halogens, alkyl groups, and other functionalities to modulate activity. chim.it
C6 Position: The 6-position is also critical for tuning biological effects. In the parent compound of this discussion, a methoxy group resides at C6. Replacing this with a nitro group, as in 3-chloro-6-nitro-1H-indazole, leads to potent antileishmanial agents. nih.gov For a series of CCR4 antagonists, analogues substituted at the C6 position were preferred over those at C5 or C7. acs.org Furthermore, SAR analysis has indicated that substituents at both the C4 and C6 positions of the indazole scaffold play a vital role in IDO1 inhibition. nih.gov
The following table summarizes the impact of various substituents at different positions on the indazole ring.
| Position | Substituent | Effect on Biological Activity | Target/Activity |
| C3 | Chlorine | Foundational for antileishmanial activity | Antileishmanial |
| C3 | Amine | Acts as an effective hinge-binding fragment | Tyrosine Kinases |
| C3 | Carbohydrazide | Crucial for strong inhibitory activity | IDO1 Inhibition |
| C4 | Methoxy/Hydroxyl | Potent antagonists | CCR4 Antagonism |
| C5 | Aromatic Rings | Increasing attention for discovering selective inhibitors | Kinase Inhibition |
| C6 | Chlorine, Methoxy | Potent inhibitory activity (as part of a larger group) | FGFR1 Inhibition |
| C6 | Nitro | Essential for antileishmanial activity | Antileishmanial |
| C6 | Small Groups | Preferred substitution site for antagonists | CCR4 Antagonism |
| C7 | Nitro | Confers inhibitory properties | Nitric Oxide Synthase |
Identification of Pharmacophores and Key Binding Motifs
A pharmacophore represents the essential three-dimensional arrangement of features that a molecule must possess to exert a specific biological effect. For indazole derivatives, several key pharmacophores and binding motifs have been identified.
The 1H-indazole scaffold itself is considered a novel and key pharmacophore for IDO1 inhibition, facilitating crucial interactions within the enzyme's active site, including with the heme ferrous ion and hydrophobic pockets. nih.gov In the context of protein kinases, the indazole ring frequently functions as a "hinge-binder," forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. nih.govtandfonline.com This has been specifically observed in the design of inhibitors for Fms-like tyrosine kinase 3 (FLT3). nih.govtandfonline.com
The 1H-indazole-3-amine substructure is another well-defined binding motif, recognized for its effectiveness in anchoring to the hinge region of various kinases. mdpi.com The strategic placement of substituents around this core allows for the optimization of interactions with other parts of the binding pocket, leading to enhanced potency and selectivity. Computational methods such as 2D and 3D Quantitative Structure-Activity Relationship (QSAR) studies are invaluable for dissecting these molecular features and understanding their contribution to biological activity. longdom.org
Rational Design for Enhanced Efficacy and Selectivity
The insights gained from SAR studies are fundamental to the rational design of new indazole derivatives with improved therapeutic profiles. longdom.org By understanding how specific structural modifications affect biological activity, medicinal chemists can design compounds with enhanced potency, better selectivity, and improved drug-like properties. nih.govlongdom.org
Structure-guided drug design has been successfully applied to optimize indazole-based inhibitors. For example, starting from a lead compound, rational modifications led to the development of significantly more potent inhibitors of Unc-51 like autophagy activating kinase 1 (ULK1). nih.gov Similarly, a structure-based approach was used to design irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). nih.gov
Molecular hybridization, which combines pharmacophoric elements from different molecules, is another effective strategy. This approach was used to construct a series of 3,5-disubstituted indazole derivatives with antitumor activity. mdpi.com Computational tools like molecular docking and virtual screening aid in this process by predicting how newly designed molecules will interact with their biological targets, allowing for the prioritization of the most promising candidates for synthesis and testing. longdom.org This iterative cycle of design, synthesis, and testing, informed by a deep understanding of SAR, accelerates the discovery of novel and effective therapeutic agents. nih.govtandfonline.com
Medicinal Chemistry Applications and Preclinical Research of 3 Chloro 6 Methoxy 1h Indazole Derivatives
Lead Compound Identification and Optimization
The process of discovering a new drug often begins with the identification of a "hit" compound from a large-scale screening process, which is then developed into a "lead" compound. A lead compound is a chemical starting point that exhibits a desired biological activity but may have suboptimal properties such as potency, selectivity, or pharmacokinetic characteristics. Lead optimization is the iterative process of modifying the structure of the lead compound to improve these properties and develop a preclinical candidate.
The 1H-indazole scaffold is a key component in numerous compounds with a wide array of pharmacological activities. nih.gov For instance, research into novel antileishmanial candidates identified derivatives of 3-chloro-6-nitro-1H-indazole as promising leads. nih.gov In these studies, the core indazole structure was modified through 1,3-dipolar cycloaddition reactions to generate new heterocyclic systems, and their biological potency was evaluated. nih.gov The results demonstrated that these derivatives could serve as excellent inhibitors of the Leishmania parasite, highlighting them as promising leads for further structural optimization to enhance their antileishmanial activity. nih.gov
Similarly, in the field of oncology, various substituted indazole derivatives have been synthesized and evaluated for their anti-proliferative activities against human cancer cell lines. nih.gov Structure-activity relationship (SAR) studies, a critical component of lead optimization, have shown that modifications at different positions of the indazole ring significantly impact cytotoxic potential. For example, the nature of the substituent at the C-5 position of the indazole was found to be crucial for antitumor activity against certain cell lines. nih.gov This process of systematically altering the chemical structure and assessing the impact on biological function is fundamental to refining a lead compound.
Preclinical Investigation in Disease Models (e.g., Hypertension, Diabetic Nephropathy)
Once a lead compound is optimized, it progresses to preclinical investigation in various disease models to evaluate its efficacy and mechanism of action. Indazole derivatives have been explored for their therapeutic potential in cardiovascular and metabolic diseases.
In the context of hypertension , several indazole derivatives have shown promising results in preclinical models. nih.gov For example, 7-nitroindazole (B13768) and another derivative, TCS-80 (7-chloro-1-[(4,5-dihydro-1H-imidazol-2-yl)methyl]-1H-indazole), have been investigated for their effects on blood pressure. nih.gov Another compound, PF-3882845, which features a tetrahydro-benzo[g]indazole core, was studied for its potential in treating hypertension and nephropathy. nih.gov These studies indicate that the indazole scaffold can be effectively targeted to modulate biological pathways involved in blood pressure regulation. nih.gov
For diabetic nephropathy , a serious complication of diabetes, research has also pointed toward the potential of indazole-related structures. acs.orgnih.gov An extensive drug discovery program aimed at identifying activators of Adenosine Monophosphate-activated Protein Kinase (AMPK) for treating diabetic nephropathy began with an indazole amide hit from a high-throughput screening campaign. nih.gov This initial hit was optimized to an indazole acid lead compound. nih.gov Subsequent preclinical characterization of these indazole acid analogues was performed, although challenges with their pharmacokinetic properties led researchers to evolve the core scaffold. acs.org This work culminated in the identification of PF-06409577, a closely related indole-based compound that advanced to first-in-human trials for diabetic nephropathy, demonstrating the critical role of the initial indazole lead in guiding the research. acs.orgnih.gov
Pharmacokinetic Profile Assessment (e.g., Oral Bioavailability, Plasma Clearance)
Pharmacokinetics, the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME), is a critical aspect of preclinical research. A compound's potential as a drug is highly dependent on having a favorable pharmacokinetic profile.
| Compound Series | Parameter | Value | Species | Reference |
| 6-Chloro-Indazole Acid Analogue | Oral Bioavailability | ~4% | Rat | acs.org |
| 6-Chloro-Indazole Acid Analogue | Plasma Clearance (IV) | 14 mL/min/kg | Rat | acs.org |
General Toxicity and Safety Profile Considerations (in Research Context)
Assessing the potential for toxicity is a continuous process throughout drug discovery. In the preclinical research context, this involves a range of in vitro and in vivo studies to identify potential liabilities.
One consideration for indazole derivatives is their potential for drug-drug interactions. For example, triazole derivatives of 3-chloro-6-nitro-1H-indazole have been reported as potent inhibitors of cytochrome P450 enzymes, particularly CYP3A4. nih.gov Inhibition of this key metabolic enzyme can lead to toxic effects when co-administered with other drugs that rely on it for clearance. nih.gov
In vitro cytotoxicity assays are commonly used to evaluate a compound's effect on cell viability. Studies on novel indazole analogues have assessed their activity against various human cancer cell lines (such as K562, A549, PC-3, MCF-7, HeLa, and WiDr) and, importantly, against normal cell lines (like HEK-293 and Vero) to determine selectivity. nih.govjapsonline.com High cytotoxicity against cancer cells coupled with low toxicity to normal cells is a desirable profile for an anticancer agent. nih.gov
Table of In Vitro Cytotoxicity Data for Selected Indazole Derivatives IC₅₀ values are presented in µM. A lower value indicates higher cytotoxicity.
| Compound | K562 Cell Line | A549 Cell Line | PC-3 Cell Line | HEK-293 (Normal) | Reference |
|---|---|---|---|---|---|
| 6o | 5.15 | >50 | >50 | 33.2 | nih.gov |
| 5-Fu (Control) | 10.1 | 18.6 | 13.5 | 22.3 | nih.gov |
Furthermore, basic safety information is available for related compounds. For 3-chloro-6-nitro-1H-indazole, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides hazard statements, including warnings that the compound may be harmful if swallowed and can cause skin and serious eye irritation. nih.gov Broader toxicity studies on the indazole class have also been noted; one study on 7-nitroindazole administered to rats from the prenatal period to adulthood resulted in reduced heart and kidney weights, underscoring the need for thorough toxicological evaluation of new indazole derivatives. nih.gov
Broader Chemical and Material Science Applications
Beyond medicinal chemistry, the indazole scaffold is utilized in other areas of chemical science due to its unique structural and chemical properties.
Indazole derivatives have been successfully developed for applications in agriculture. researchgate.net There is a continuous need for new compounds that are effective against pests and weeds, especially those that have developed resistance to existing agents. googleapis.com Patents and research articles describe the use of indazole compounds as fungicides, insecticides, and miticides. googleapis.comgoogle.com
Specifically, a series of 3-chloro-2-(4-chloro-2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazole derivatives were synthesized and evaluated as potential paddy field herbicides. nih.gov In greenhouse and field trials, certain compounds demonstrated potent herbicidal activity against a wide range of annual weeds at low application rates while showing good tolerance in transplanted rice seedlings. nih.gov These compounds also exhibited low mammalian and environmental toxicity in various tests, making them promising candidates for agricultural use. nih.gov
The unique electronic structure of the indazole ring lends itself to applications in materials science, particularly in the development of functional organic materials. Research has been conducted on the photophysical properties of 3-substituted-1H-indazoles. nih.gov These studies have shown that certain derivatives exhibit strong fluorescence properties, with some achieving quantum yields as high as 85%. nih.gov Additionally, some of these indazole compounds display acid-sensitive fluorescence, meaning their light-emitting properties change in response to pH. This "turn-off" activity makes them suitable candidates for the development of chemical sensors. nih.gov Such fluorescent properties are foundational for applications in optical materials, organic light-emitting diodes (OLEDs), and specialized coatings.
Analytical Chemistry Standards
In the synthesis of novel pharmaceutical candidates, 3-Chloro-6-methoxy-1H-indazole acts as a key starting material or intermediate. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Mass Spectrometry (MS) are employed to monitor the progress of chemical reactions and to assess the purity of the resulting products. In these analyses, a pure sample of this compound would be used as a standard to:
Confirm the identity of the starting material and any unreacted intermediate in the reaction mixture.
Quantify the yield of the desired product by comparing its analytical response to that of the starting material.
Develop and validate analytical methods for the quality control of newly synthesized derivatives.
The availability of pure this compound is therefore essential for ensuring the accuracy and reproducibility of research findings in the development of new therapeutic agents based on its scaffold.
Therapeutic Potential and Future Drug Development Prospects
The indazole nucleus is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of pharmacological activities. sci-hub.sebohrium.comcaribjscitech.comnih.govpnrjournal.comnih.gov The therapeutic potential of this compound lies in its utility as a versatile building block for the synthesis of novel bioactive molecules. While preclinical research specifically focused on this compound is limited, the extensive investigation into related indazole derivatives provides a strong rationale for its future drug development prospects.
Indazole-containing compounds have been successfully developed into approved drugs for various indications, including cancer and chemotherapy-induced nausea. bohrium.compnrjournal.com This success underscores the potential of the indazole scaffold to interact with various biological targets with high affinity and selectivity.
The diverse biological activities of indazole derivatives are a testament to the versatility of this heterocyclic system. Researchers have explored modifications at various positions of the indazole ring to optimize potency and selectivity for different therapeutic targets. nih.gov For instance, derivatives of 3-chloro-6-nitro-1H-indazole have shown promising antileishmanial activity. nih.govnih.gov
The future of drug development based on the this compound scaffold is promising. Its strategic functionalization can lead to the discovery of novel drug candidates with improved efficacy and safety profiles for a range of diseases. The methoxy (B1213986) group at the 6-position, for example, can influence the compound's metabolic stability and pharmacokinetic properties, a critical aspect of drug design. sci-hub.se
The table below summarizes the preclinical research on various indazole derivatives, highlighting their biological activities and therapeutic targets. This data provides a strong foundation for the future exploration of derivatives of this compound in drug discovery programs.
| Derivative Class | Biological Activity | Therapeutic Target(s) |
| Indazole Derivatives | Anticancer | VEGFR-2, Mcl-1, IDO1, TDO, Pim kinase, FGFR bohrium.com |
| Indazole Derivatives | Anti-inflammatory | NOD2, 5-LOX, GR, COX-2, PI3Kδ bohrium.com |
| Indazole Derivatives | Analgesic | COX pathway, TRPA1, TRPV1 bohrium.com |
| 3-chloro-6-nitro-1H-indazole Derivatives | Antileishmanial | Trypanothione (B104310) reductase nih.gov |
| 7-Methoxyindazole | Nitric Oxide Synthase Inhibition | NOS I, NOS III sci-hub.se |
Conclusion and Future Research Directions
Summary of Key Findings and Current Research Landscape
Research directly focused on 3-Chloro-6-methoxy-1H-indazole is not extensive, with current knowledge primarily centered on its synthesis and basic chemical properties. It is recognized as a valuable synthetic intermediate. nih.govchemicalbook.com The current research landscape is therefore best understood by examining the activities of structurally similar indazole derivatives.
The indazole nucleus is a privileged scaffold in drug discovery, known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and notably, anticancer effects. nih.govsci-hub.seinnovatpublisher.com For instance, derivatives of the closely related 3-chloro-6-nitro-1H-indazole have been synthesized and evaluated for their antileishmanial activity, demonstrating that the substituted indazole core can serve as a template for developing antiparasitic agents. nih.govtaylorandfrancis.com
The synthesis of substituted indazoles is an active area of research, with various methods being developed to functionalize the indazole ring at different positions to create libraries of new compounds. austinpublishinggroup.comorganic-chemistry.org The functionalization at the C3, C6, and N1 positions of the indazole ring is particularly crucial for modulating biological activity. nih.govacs.org The presence of a chlorine atom at the C3 position and a methoxy (B1213986) group at the C6 position on this compound provides key anchor points for further chemical modification, making it a versatile building block for creating novel derivatives.
Emerging Trends in Indazole Chemistry and Biology
The field of indazole chemistry is continually evolving, with several emerging trends shaping its future direction. A major focus is the development of novel, efficient, and sustainable synthetic methodologies. organic-chemistry.orgnih.gov This includes metal-catalyzed cross-coupling reactions and C-H bond functionalization techniques, which allow for more precise and diverse modifications of the indazole core. pnrjournal.comnih.gov Such advancements are critical for generating novel derivatives with improved potency and selectivity.
In biology and medicinal chemistry, indazole derivatives are increasingly being explored as inhibitors of protein kinases, which are crucial targets in oncology. rsc.orgnih.gov Several FDA-approved kinase inhibitors, such as Axitinib and Pazopanib, feature an indazole core, validating its utility in this area. bohrium.com The trend is moving towards designing highly selective kinase inhibitors to minimize off-target effects. nih.gov
Furthermore, the application of indazoles is expanding beyond oncology into areas like neurodegenerative diseases, inflammatory disorders, and metabolic diseases such as diabetes. bohrium.comsci-hub.se Researchers are investigating indazole derivatives as glucagon (B607659) receptor (GCGR) antagonists for the potential treatment of type II diabetes and as modulators of other key biological targets. nih.gov Structure-activity relationship (SAR) studies are a key trend, systematically exploring how different substituents on the indazole ring influence biological activity, which is essential for rational drug design. nih.govacs.orgnih.gov
Future Avenues for Structural Optimization and Therapeutic Exploration
The structural features of this compound present numerous opportunities for future research. The chlorine atom at the C3 position is a versatile handle for introducing a wide variety of functional groups through nucleophilic substitution or cross-coupling reactions. This allows for the exploration of diverse chemical space around a key interaction point for many biological targets. Future work should focus on creating libraries of C3-substituted derivatives to probe interactions with specific enzymes or receptors.
The methoxy group at the C6 position also offers avenues for optimization. While it can participate in hydrogen bonding, its demethylation to a hydroxyl group could provide a stronger hydrogen bond donor, potentially enhancing binding affinity to target proteins. acs.org Furthermore, exploring other substituents at the C6 position could be crucial for modulating pharmacokinetic properties. nih.gov SAR studies have shown that aryl groups at the C3 and C6 positions can be critical for inhibitory activities against certain targets. nih.gov
Therapeutic exploration should leverage the known successes of the indazole scaffold. A primary avenue would be the design of novel kinase inhibitors for cancer therapy, targeting kinases where the specific substitution pattern of this compound might offer advantages in selectivity or potency. nih.govresearchgate.net Beyond cancer, exploring its potential in developing agents for inflammatory diseases, infectious diseases (building on the findings from nitro-analogs), and metabolic disorders represents a promising frontier. bohrium.comnih.gov The development of indazole-based compounds as selective estrogen receptor degraders (SERDs) or as agonists for receptors involved in metabolic control highlights the expanding therapeutic potential of this scaffold. nih.gov Ultimately, the combination of modern synthetic strategies with rational, structure-based drug design will be key to unlocking the full therapeutic potential of derivatives based on this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Chloro-6-methoxy-1H-indazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of substituted hydrazines with halogenated precursors under acidic or basic conditions. For example, chlorination of 6-methoxy-1H-indazole using POCl₃ or SOCl₂ at reflux temperatures (~80–100°C) achieves substitution at the 3-position. Optimization of solvent (e.g., DMF vs. toluene) and temperature is critical to minimize side products like over-chlorinated derivatives . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield ranges from 45–70% depending on stoichiometric ratios and catalyst selection (e.g., Lewis acids like AlCl₃) .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : ¹H NMR in DMSO-d₆ shows distinct signals for the indazole NH (~12.5 ppm), methoxy group (~3.8 ppm), and aromatic protons (6.5–8.0 ppm). ¹³C NMR confirms substitution patterns via chemical shifts for Cl-bearing carbons (~125–130 ppm) .
- X-ray Crystallography : Single-crystal analysis (e.g., SHELX software ) resolves bond angles and confirms regioselectivity. For example, the Cl–C bond length (~1.73 Å) and planarity of the indazole ring validate structural integrity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Conduct reactions in fume hoods due to potential release of HCl gas during synthesis.
- Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers for incineration .
Advanced Research Questions
Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution and Fukui indices to identify electrophilic sites. For example, the C-3 position shows higher electrophilicity (f⁺ > 0.1) due to the electron-withdrawing Cl substituent, favoring SNAr reactions with amines or thiols . Solvent effects (PCM model) further refine activation energy predictions.
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from:
- Assay Conditions : Variations in ATP concentration (1–10 mM) or incubation time. Standardize using a reference inhibitor (e.g., staurosporine) .
- Structural Analogues : Compare substituent effects; methoxy groups enhance solubility but may reduce target binding affinity. Use SAR studies to isolate key functional groups .
Q. How do crystallographic packing interactions influence the stability of this compound in solid-state formulations?
- Methodological Answer : X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking between indazole rings and hydrogen bonds involving methoxy groups). These interactions increase melting points (>200°C) and reduce hygroscopicity, making the compound suitable for tablet formulations. Stability tests (40°C/75% RH for 4 weeks) confirm minimal degradation when stored in amber glass .
Q. What role does the methoxy group play in modulating the compound’s pharmacokinetic properties?
- Methodological Answer :
- Metabolism : The methoxy group slows hepatic oxidation (CYP3A4), extending half-life in vivo. LC-MS/MS analysis of plasma samples (rat models) shows t₁/₂ = 6.2 hrs vs. 2.1 hrs for non-methoxy analogues .
- Permeability : LogP calculations (ChemDraw) indicate increased lipophilicity (LogP = 2.8) compared to hydroxy derivatives (LogP = 1.5), enhancing blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
